molecular formula C23H32N4O2 B11122447 4-cyclopentyl-1-methyl-3-(1-(4-phenylbutanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-1-methyl-3-(1-(4-phenylbutanoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11122447
M. Wt: 396.5 g/mol
InChI Key: CNWOTSYUOWDQMX-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-1-METHYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its cyclopentyl, methyl, phenylbutanoyl, piperidinyl, and triazolyl groups, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the phenylbutanoyl group. The final step involves the cyclization to form the triazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-CYCLOPENTYL-1-METHYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and piperidine-containing molecules. Compared to these compounds, 4-CYCLOPENTYL-1-METHYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This detailed article provides a comprehensive overview of 4-CYCLOPENTYL-1-METHYL-3-[1-(4-PHENYLBUTANOYL)PIPERIDIN-4-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-5-[1-(4-phenylbutanoyl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C23H32N4O2/c1-25-23(29)27(20-11-5-6-12-20)22(24-25)19-14-16-26(17-15-19)21(28)13-7-10-18-8-3-2-4-9-18/h2-4,8-9,19-20H,5-7,10-17H2,1H3

InChI Key

CNWOTSYUOWDQMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCCC3=CC=CC=C3)C4CCCC4

Origin of Product

United States

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